

physicochemical properties of 3-Bromo-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-(trifluoromethyl)aniline

Cat. No.: B2720420

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3-Bromo-2-(trifluoromethyl)aniline**

Abstract: **3-Bromo-2-(trifluoromethyl)aniline** is a substituted aniline derivative of significant interest in synthetic chemistry, serving as a versatile building block for agrochemicals, pharmaceuticals, and advanced materials. Its unique substitution pattern—an ortho-trifluoromethyl group and a meta-bromo group—imparts specific electronic and steric properties that influence its reactivity and physical characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound. In light of the limited availability of published empirical data, this document also furnishes detailed, field-proven experimental protocols for the determination of these properties, empowering researchers and drug development professionals to generate reliable data for their specific applications.

Core Molecular and Physical Identifiers

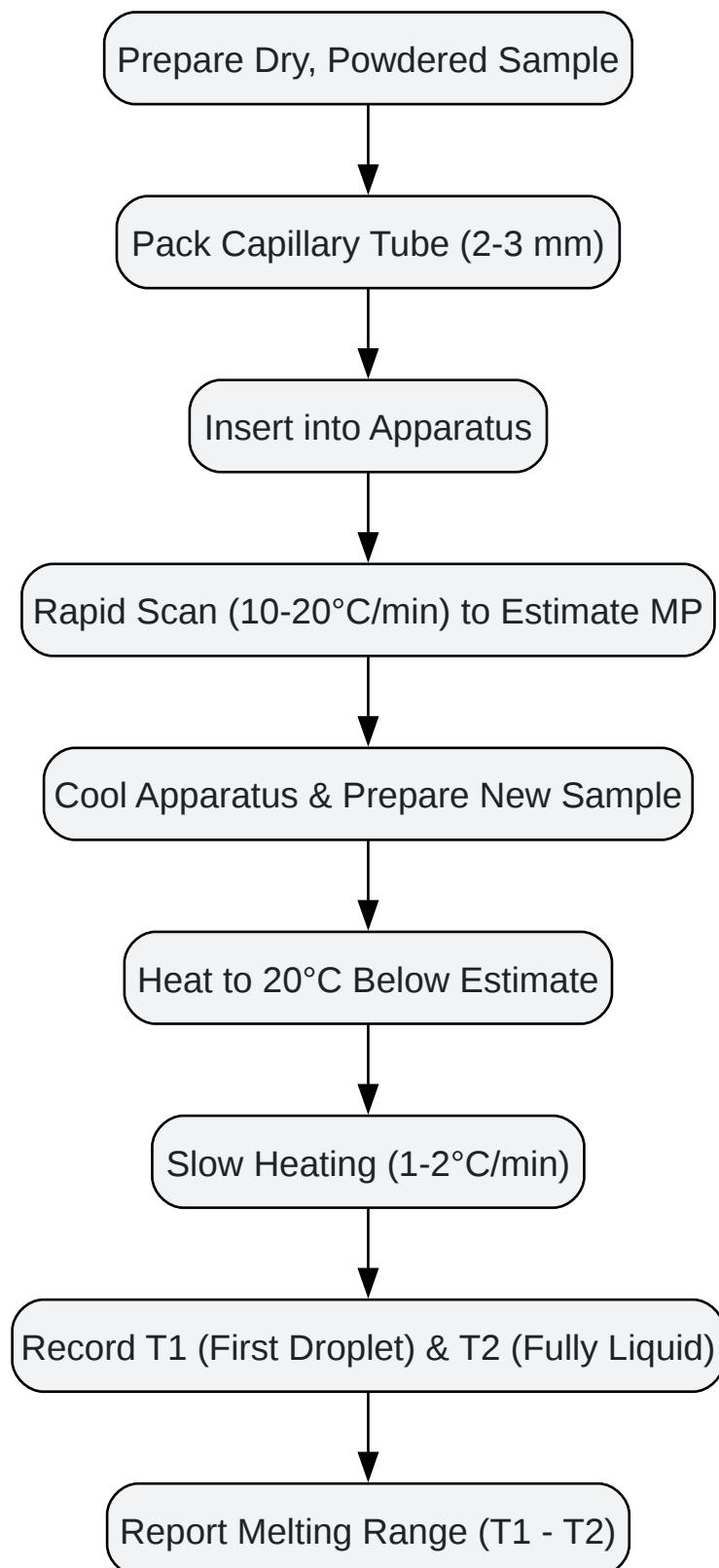
A precise understanding of a compound begins with its fundamental identifiers and properties. These data points are critical for registration, safety assessment, and analytical characterization.

Property	Value	Source
CAS Number	244246-71-7	[1] [2]
Molecular Formula	C ₇ H ₅ BrF ₃ N	[2]
Molecular Weight	240.02 g/mol	
Canonical SMILES	C1=CC(=C(C(=C1)Br)N)C(F)(F)F	[3]
Physical State	To be determined experimentally (likely liquid or low-melting solid)	N/A

Melting Point: A Critical Purity Indicator

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.[\[4\]](#)[\[5\]](#) As of this guide's publication, a definitive experimental melting point for **3-Bromo-2-(trifluoromethyl)aniline** is not widely reported in the literature, necessitating its empirical determination.

This protocol describes the use of a modern digital melting point apparatus, a standard and reliable method in organic chemistry labs.


Causality: The capillary method ensures uniform and controlled heating of a small, packed sample, allowing for precise observation of the phase transition from solid to liquid.[\[6\]](#) A slow heating rate near the expected melting point is crucial for thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[\[7\]](#)

Step-by-Step Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and, if solid, finely powdered to allow for uniform packing.
- **Capillary Loading:** Invert an open-ended capillary tube and press it into the sample, forcing a small amount of material into the tube. Tap the sealed end of the tube gently on a hard

surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.^[7] The packed sample height should be approximately 2-3 mm.

- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Preliminary Scan: If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C per minute) to get a rough estimate. Record the temperature at which melting is observed.
- Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Using a fresh sample, heat at a medium rate until the temperature is about 15-20°C below the estimated melting point.^[7]
- Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record two temperatures:
 - T_1 : The temperature at which the first droplet of liquid appears.
 - T_2 : The temperature at which the entire sample becomes a clear liquid.
- Reporting: The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range should be narrow.

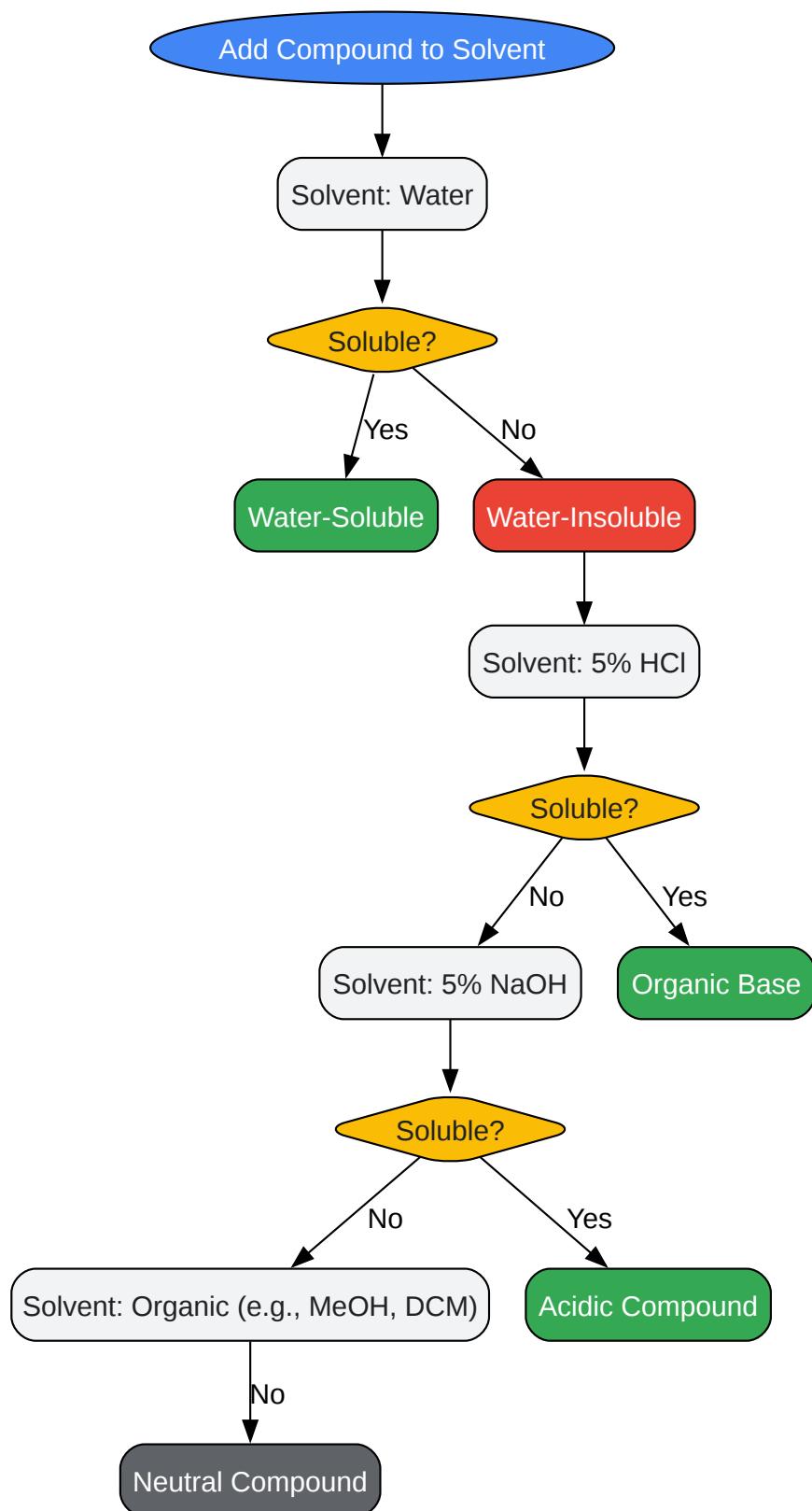
[Click to download full resolution via product page](#)

Caption: Workflow for determining melting point via the capillary method.

Solubility Profile: Guiding Formulation and Application

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and purification strategies like crystallization and extraction.^[8] The structure of **3-Bromo-2-(trifluoromethyl)aniline**—containing a polar amine group and a nonpolar substituted aromatic ring—suggests a nuanced solubility profile.

Theoretical Assessment:


- Water: Expected to have very low solubility due to the large, hydrophobic trifluoromethylated bromobenzene moiety, which dominates the molecule's character over the single polar amine group.
- Aqueous Acids (e.g., 5% HCl): The basic aniline nitrogen can be protonated to form a water-soluble ammonium salt. Therefore, solubility is expected to be significantly higher in acidic solutions compared to neutral water.^{[9][10]}
- Aqueous Bases (e.g., 5% NaOH): The aniline proton is not acidic enough to be removed by a common base, so no significant increase in solubility is expected.
- Organic Solvents: Expected to be soluble in a range of common organic solvents, from polar protic (e.g., methanol, ethanol) to polar aprotic (e.g., acetone, DMSO) and nonpolar (e.g., dichloromethane, diethyl ether), due to favorable intermolecular interactions.

This protocol provides a systematic approach to characterizing solubility, which is essential when quantitative data is scarce.^{[11][12]}

Step-by-Step Methodology:

- Qualitative Assessment: a. To a series of small test tubes, add approximately 20-30 mg of the compound. b. Add 1 mL of a chosen solvent (e.g., water, 5% HCl, 5% NaOH, methanol, dichloromethane) to each tube. c. Agitate vigorously for 60 seconds.^[8] d. Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.^[11] For the aqueous solutions, note any reactions (e.g., effervescence, color change).

- Quantitative Assessment (Gravimetric Method):
 - a. Sample Preparation: Add an excess amount of the compound to a pre-weighed vial to ensure a saturated solution can be formed.
 - b. Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the desired solvent at a controlled temperature (e.g., 25°C).
 - c. Equilibration: Seal the vial and place it in a thermostatic shaker for 24-48 hours to ensure the solution reaches equilibrium saturation.
 - d. Phase Separation: Allow the vial to stand at the same temperature until the excess solid has fully settled. Centrifugation can be used to accelerate this process.
 - e. Aliquot Transfer: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) and transfer it to a pre-weighed evaporating dish.
 - f. Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
 - g. Calculation: The solubility is calculated using the formula: Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of aliquot

[Click to download full resolution via product page](#)

Caption: Decision tree for the qualitative solubility analysis of an organic compound.

Acidity/Basicity (pKa)

The pKa value is a quantitative measure of a compound's acidity or basicity and is fundamental to understanding its behavior in biological systems and analytical separations. For **3-Bromo-2-(trifluoromethyl)aniline**, the basicity of the amino group is of primary interest.

Theoretical Context: The basicity of aniline (pKa of conjugate acid ≈ 4.6) is significantly influenced by substituents on the aromatic ring.^[13] Both the bromo and trifluoromethyl groups are strongly electron-withdrawing.

- -CF₃ group (ortho): This group exerts a powerful electron-withdrawing inductive effect (-I), which destabilizes the positive charge on the anilinium conjugate acid, thereby making the parent amine less basic.
- -Br group (meta): This group also has a strong -I effect and a weaker deactivating resonance effect (+R). Its position further reduces the electron density on the nitrogen atom.

Conclusion: The combined electron-withdrawing effects of these two groups are expected to substantially decrease the basicity of the amine, resulting in a pKa value for the conjugate acid that is significantly lower than that of aniline. An experimental determination is required for an exact value.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a compound.

4.1. Mass Spectrometry (MS):

- Expected Molecular Ion: In an ESI-MS experiment under positive ionization, the compound would show a prominent ion corresponding to [M+H]⁺.
- Isotopic Pattern: A key diagnostic feature will be the isotopic pattern from the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), separated by 2 m/z units, which is a definitive signature for a monobrominated compound.^[14]

4.2. Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

- N-H Stretching: A doublet in the range of 3300-3500 cm^{-1} corresponding to the symmetric and asymmetric stretches of the primary amine.
- Aromatic C-H Stretching: Peaks just above 3000 cm^{-1} .
- Aromatic C=C Stretching: Bands in the 1450-1600 cm^{-1} region.
- C-F Stretching: Strong, characteristic absorptions typically found in the 1100-1350 cm^{-1} region.
- C-Br Stretching: Found in the fingerprint region, typically between 500-650 cm^{-1} .

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information for structural elucidation.

- ^1H NMR:
 - Amine Protons (-NH₂): A broad singlet, whose chemical shift is solvent-dependent, likely in the 3.5-5.0 ppm range.
 - Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets in the aromatic region (approx. 6.5-7.5 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the three different substituents.
- ^{13}C NMR:
 - Aromatic Carbons: Six distinct signals are expected in the ~110-150 ppm range. The carbon attached to the nitrogen (C-N) will be significantly deshielded, as will the carbon attached to the bromine (C-Br).
 - Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with the three fluorine atoms) around 120-130 ppm.
- ^{19}F NMR:

- A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 244246-71-7|3-Bromo-2-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. aobchem.com [aobchem.com]
- 3. 2-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 94058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. m.youtube.com [m.youtube.com]
- 13. Aniline [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 3-Bromo-2-(trifluoromethyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2720420#physicochemical-properties-of-3-bromo-2-trifluoromethyl-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com